molecular formula C9H8ClN3O B8751162 2-chloro-N-(5-cyanopyridin-2-yl)propanamide

2-chloro-N-(5-cyanopyridin-2-yl)propanamide

Cat. No.: B8751162
M. Wt: 209.63 g/mol
InChI Key: KJYIJWQHNFEHIK-UHFFFAOYSA-N
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Description

2-chloro-N-(5-cyanopyridin-2-yl)propanamide is an organic compound with the molecular formula C9H8ClN3O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-cyanopyridin-2-yl)propanamide typically involves the reaction of 2-chloropropionyl chloride with 5-cyanopyridin-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-cyanopyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: 5-cyanopyridin-2-amine and propionic acid.

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

Scientific Research Applications

2-chloro-N-(5-cyanopyridin-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-cyanopyridin-2-yl)propanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitrile and amide functional groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(5-cyanopyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-N-(5-cyanopyridin-2-yl)propanamide

InChI

InChI=1S/C9H8ClN3O/c1-6(10)9(14)13-8-3-2-7(4-11)5-12-8/h2-3,5-6H,1H3,(H,12,13,14)

InChI Key

KJYIJWQHNFEHIK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC=C(C=C1)C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 2-amino-5-cyanopyridine (0.500 g, 4.2 mmol) in dry dichloromethane (20 mL) was added triethylamine (0.830 g, 6.3 mmol) and the mixture was stirred at 0° C. To the reaction mixture, 2-chloropropionyl chloride (0.800 g, 6.3 mmol) was added dropwise, and the reaction mixture was stirred at 0° C. for an hour and then at room temperature for 48 hours. The reaction mixture was diluted with dichloromethane (100 mL) and was washed with water (150 mL). The reaction mixture was dried over anhydrous sodium sulfate and concentrated to obtain the crude product, which was purified by column chromatography (silica gel, 15-20% ethyl acetate in petroleum ether as an eluent) to obtain the title compound.
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